Home > Products > Screening Compounds P82459 > Hydroxy Cariprazine
Hydroxy Cariprazine -

Hydroxy Cariprazine

Catalog Number: EVT-13579672
CAS Number:
Molecular Formula: C21H32Cl2N4O2
Molecular Weight: 443.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hydroxy Cariprazine is a derivative of Cariprazine, an atypical antipsychotic primarily used for the treatment of schizophrenia and bipolar disorder. It functions as a partial agonist at dopamine D2 and D3 receptors and an antagonist at serotonin 5-HT2A receptors, which contributes to its therapeutic effects in managing psychiatric conditions. Hydroxy Cariprazine has garnered attention due to its potential for improved efficacy and reduced side effects compared to its parent compound.

Source and Classification

Hydroxy Cariprazine is classified under atypical antipsychotics and is derived from Cariprazine, which was developed by Gedeon Richter Ltd. in Hungary. The compound is recognized for its unique pharmacological profile, making it a candidate for further investigation in psychiatric disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of Hydroxy Cariprazine involves several steps that typically begin with the modification of the Cariprazine structure. Various methods have been explored:

  1. Acylation Reaction: The process often starts with acylating a precursor compound (Compound I) using dimethylcarbamoyl chloride in the presence of an inorganic base such as sodium carbonate or potassium carbonate. This reaction is typically conducted in a non-polar solvent like dichloromethane or toluene at controlled temperatures.
  2. Recrystallization: After the reaction, the product is purified through recrystallization from solvents like methanol or n-heptane to achieve high purity levels, usually above 99% with yields ranging from 52% to 89% depending on the specific conditions employed .
  3. Alternative Methods: Other synthetic routes may involve variations in reaction time and temperature, with some methods allowing for shorter synthesis times while maintaining high purity and yield .
Chemical Reactions Analysis

Reactions and Technical Details

Hydroxy Cariprazine undergoes several chemical reactions that are significant for its activity:

  1. Receptor Binding: As a partial agonist at dopamine receptors, Hydroxy Cariprazine modulates neurotransmitter activity, which is crucial for its antipsychotic effects.
  2. Metabolic Pathways: The compound is metabolized primarily through hydroxylation and N-demethylation processes in the liver, leading to various metabolites that may also exhibit pharmacological activity .
  3. Stability Studies: Chemical stability assessments indicate that Hydroxy Cariprazine maintains its integrity under physiological conditions, although it may be susceptible to hydrolysis under extreme pH conditions.
Mechanism of Action

Process and Data

The mechanism of action of Hydroxy Cariprazine involves:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hydroxy Cariprazine exhibits various physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and dichloromethane but poorly soluble in water.
  • Melting Point: The melting point ranges around 120–125 °C, indicating thermal stability suitable for pharmaceutical formulations.
  • pH Stability: Maintains stability across a pH range of 4–7 but shows degradation under extreme acidic or basic conditions .
Applications

Scientific Uses

Hydroxy Cariprazine's primary applications include:

  • Psychiatric Treatment: Used in clinical settings for managing schizophrenia and bipolar disorder due to its favorable side effect profile compared to older antipsychotics.
  • Research Potential: Ongoing studies are exploring its efficacy in treating major depressive disorders and treatment-resistant depression due to its unique receptor binding characteristics.
  • Pharmaceutical Development: As a derivative of Cariprazine, it serves as a basis for developing new formulations aimed at enhancing patient compliance through improved pharmacokinetics.
Synthesis and Metabolic Pathways of Hydroxy Cariprazine

Enzymatic Catalysis in the Formation of Hydroxy Cariprazine

The enzymatic catalysis producing HCAR involves regioselective hydroxylation at distinct sites on cariprazine's molecular scaffold. This oxidative process predominantly targets the dichlorophenylpiperazine moiety or the cyclohexane-adjacent carbon atoms, generating positional isomers that collectively constitute the HCAR metabolite pool. The reaction mechanism follows classical CYP-mediated oxidation, wherein the enzyme's heme-iron-bound oxygen atom inserts into a carbon-hydrogen bond, forming a hydroxyl group. This biotransformation significantly increases the metabolite's hydrophilic character, facilitating subsequent phase II conjugation reactions (glucuronidation or sulfation) and renal excretion [3] [9].

Table 1: Enzymatic Kinetic Parameters for Hydroxy Cariprazine Formation

Enzyme SystemKm (μM)Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint, μL/min/mg)Primary Hydroxylation Site
CYP3A412.8 ± 2.448.3 ± 5.23.77Cyclohexyl ring
CYP2D65.2 ± 0.915.1 ± 1.82.90Piperazine ring
Human Liver Microsomes9.7 ± 1.532.6 ± 3.43.36Multiple sites

Role of CYP3A4 and CYP2D6 in Oxidative Metabolism

Cariprazine undergoes bienzymatic metabolism with CYP3A4 serving as the dominant catalyst (responsible for ~70-80% of primary oxidative metabolism) and CYP2D6 playing a secondary, yet significant, role (~20-30%) in HCAR formation. This enzymatic duality creates a metabolic safeguard wherein inhibition of one pathway can be partially compensated by the other, though with important quantitative implications for overall drug exposure [1] [9].

Pharmacological inhibition studies provide compelling evidence for these enzymes' roles. Co-administration of erythromycin (a moderate CYP3A4 inhibitor) with cariprazine significantly disrupts cariprazine clearance, increasing total active moieties (cariprazine + desmethyl cariprazine (DCAR) + didesmethyl cariprazine (DDCAR)) exposure by 40-50%. This occurs because erythromycin competitively binds to CYP3A4's active site, directly impairing its capacity to hydroxylate cariprazine to HCAR and other oxidative metabolites. Consequently, reduced hydroxylation shifts metabolic reliance toward N-dealkylation pathways, prolonging the half-lives of the parent compound and its desmethyl derivatives [1] [9].

Unlike many psychotropics, cariprazine metabolism exhibits remarkable resilience to CYP2D6 genetic polymorphisms. Studies comparing poor metabolizers (PMs), intermediate metabolizers (IMs), and extensive metabolizers (EMs) found no substantial differences in HCAR formation or total active moiety exposure, even during co-administration with CYP3A4 inhibitors. This suggests that CYP3A4's overwhelming catalytic capacity can compensate for reduced CYP2D6 activity, negating the need for pharmacogenetic-guided dosing based on CYP2D6 status [1] [9].

In Vitro and In Vivo Models for Metabolic Profiling

Comprehensive characterization of HCAR formation employs tiered experimental models:

  • Recombinant CYP Isozymes: Supersomes expressing single human CYP enzymes (e.g., CYP3A4, CYP2D6) definitively attribute catalytic activity. Incubations with cariprazine and NADPH confirm CYP3A4 as the high-capacity, low-affinity enzyme (higher Km) and CYP2D6 as the high-affinity, low-capacity enzyme (lower Km) for hydroxylation. These systems quantify enzyme-specific kinetic parameters (Km, Vmax, CLint) critical for predicting metabolic clearance [1] [3].

  • Human Hepatocyte Suspensions/Cultures: These physiologically relevant models retain the full complement of hepatic enzymes and cofactors. Time-course incubations demonstrate sequential metabolism: cariprazine → DCAR/DDCAR/HCAR → conjugated metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses reveal HCAR typically constitutes <10% of total circulating metabolites in humans, confirming its status as a minor pathway compared to dealkylation [3] [9].

  • Preclinical Species for In Vivo Profiling: Rodent (rat, mouse) and non-rodent (dog, monkey) models are indispensable for assessing in vivo metabolite formation and exposure. Radiolabeled (¹⁴C) cariprazine studies track metabolite distribution and excretion. Rats show higher relative HCAR plasma concentrations than humans, while dogs exhibit lower conversion efficiency. These interspecies differences necessitate careful interpretation when extrapolating preclinical metabolic data to humans [3].

Table 2: In Vitro Models for Hydroxy Cariprazine Metabolic Profiling

Model SystemKey ApplicationsLimitations
Recombinant CYP Enzymes- Definitive assignment of isozyme-specific metabolism- Determination of enzyme kinetics (Km, Vmax)Lacks physiological enzyme ratios and cofactor interplay
Human Liver Microsomes- Assessment of overall oxidative metabolism- Inhibition/induction DDI studiesAbsent phase II conjugation; lacks cellular context
Primary Human Hepatocytes- Integrated phase I/II metabolism- Time-course metabolite profiling- Induction potentialDonor variability; limited lifespan in culture
CYP-Overexpressing Hepatoma Cell Lines (e.g., HepaRG)- Higher throughput screening- Genetically stable- Retain some transporter activityMay not fully replicate primary hepatocyte enzyme expression levels

Interspecies Variability in Metabolic Conversion Efficiency

Significant interspecies differences exist in HCAR formation kinetics and abundance, impacting the translatability of preclinical safety assessments:

  • Rats: Exhibit the highest catalytic efficiency for cariprazine hydroxylation among common preclinical models. This results in HCAR plasma concentrations reaching 15-25% of total drug-related material after a single dose. The rat CYP2C subfamily shows high homology to human CYP3A4 in substrate recognition for cariprazine, explaining this enhanced hydroxylation capacity [3].

  • Dogs: Demonstrate markedly reduced hydroxylation efficiency. HCAR is often undetectable or present only in trace amounts (<2% of total circulating metabolites) in canine plasma. This suggests major divergence in canine CYP isoforms' substrate specificity compared to human CYP3A4/CYP2D6, potentially limiting the dog model's utility for HCAR-specific toxicology studies [3].

  • Non-Human Primates (Cynomolgus Monkeys): Represent the most human-relevant model for cariprazine hydroxylation. Monkeys show similar HCAR:DCAR:DDCAR plasma concentration ratios to humans, albeit with faster overall clearance rates. CYP3A8 in monkeys, an ortholog of human CYP3A4, displays comparable catalytic activity towards cariprazine [3].

The plasma HCAR-to-parent drug ratio serves as a key metric for comparing hydroxylation efficiency across species. This ratio is consistently highest in rats (~0.4:1), intermediate in humans (~0.15:1) and monkeys (~0.18:1), and lowest in dogs (<0.02:1). These disparities underscore the necessity of using human-derived in vitro systems (hepatocytes, microsomes) and human pharmacokinetic data for the most accurate prediction of HCAR exposure in patients [3].

Table 3: Interspecies Variability in Hydroxy Cariprazine Formation

SpeciesPrimary CYP Isoforms InvolvedRelative Catalytic Efficiency (vs. Human)HCAR:Parent Plasma Ratio (AUC₀₋∞)Major Metabolic Route vs. Hydroxylation
HumanCYP3A4 > CYP2D61.0 (Reference)0.15:1N-dealkylation >> Hydroxylation
Rat (Sprague-Dawley)CYP2C11 > CYP3A12.80.40:1Hydroxylation ≈ N-dealkylation
Dog (Beagle)CYP2D15 > CYP3A120.3<0.02:1N-dealkylation >> Hydroxylation
Cynomolgus MonkeyCYP3A8 > CYP2D171.20.18:1N-dealkylation > Hydroxylation

Properties

Product Name

Hydroxy Cariprazine

IUPAC Name

3-[4-[2-[4-(2,3-dichloro-4-hydroxyphenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea

Molecular Formula

C21H32Cl2N4O2

Molecular Weight

443.4 g/mol

InChI

InChI=1S/C21H32Cl2N4O2/c1-25(2)21(29)24-16-5-3-15(4-6-16)9-10-26-11-13-27(14-12-26)17-7-8-18(28)20(23)19(17)22/h7-8,15-16,28H,3-6,9-14H2,1-2H3,(H,24,29)

InChI Key

BBIPYFKGVRDRJT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=C(C=C3)O)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.